tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate
Description
Significance of Aminocyclohexanone Scaffolds in Organic Synthesis
The aminocyclohexanone framework is a recurring motif in a wide array of biologically active molecules and serves as a cornerstone in medicinal chemistry and materials science.
Aminocyclohexanone scaffolds are prized as versatile building blocks for the assembly of intricate molecular structures. chemimpex.comchemimpex.com Their inherent functionality allows them to be key intermediates in the synthesis of diverse pharmaceuticals. For instance, N-protected 4-aminocyclohexanone is a crucial component in the synthesis of potent and selective inhibitors of O-GlcNAcase (OGA), an enzyme implicated in neurodegenerative diseases like Alzheimer's. nih.gov It is also a key starting material for cannabinoid receptor subtype 2 (CB2) ligands, which are investigated for their therapeutic potential. universiteitleiden.nl The ability to construct such complex and medicinally relevant molecules highlights the strategic importance of this structural scaffold.
The dual functionality of the aminocyclohexanone core—a reactive ketone and a protected amine—provides chemists with multiple handles for molecular modification. chemimpex.com The ketone can undergo a wide range of transformations, including reduction to an alcohol, reductive amination to introduce a second amino group, or bromination to create an α-bromo ketone intermediate for further elaboration. acs.org The protected amine, once deprotected, offers a site for acylation, alkylation, or the formation of urea (B33335) and sulfonamide linkages. This allows for the systematic introduction of various functional groups that can modulate the pharmacological activity and properties of the final compound. chemimpex.com
Specific Context of tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate
Within the broader class of aminocyclohexanone derivatives, this compound stands out due to its specific stereochemistry, which is a critical feature for many advanced synthetic applications.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1383797-87-2 achemblock.com |
| Molecular Formula | C₁₁H₁₉NO₃ achemblock.com |
| Molecular Weight | 213.28 g/mol achemblock.com |
| IUPAC Name | tert-butyl (1R)-(3-oxocyclohexyl)carbamate achemblock.com |
| Purity | Typically ≥97% achemblock.com |
| SMILES | CC(C)(C)OC(=O)N[C@@H]1CCCC(=O)C1 achemblock.com |
The structure of this compound is defined by three key features:
Cyclohexanone (B45756) Ring: A six-membered carbon ring containing a ketone functional group. This ring provides a defined three-dimensional scaffold.
N-Boc Protecting Group: The amino group at position 3 is protected as a tert-butyl carbamate (B1207046) (Boc). This bulky group prevents the amine from undergoing unwanted reactions and influences the conformational preference of the ring.
Chiral Designation [(1R)]: The "R" designation at carbon 1 (the carbon bearing the N-Boc group) specifies a precise three-dimensional arrangement of the substituent. This chirality is fundamental to its role in asymmetric synthesis.
The primary value of this compound lies in its application as a chiral building block. nih.govnih.gov Many biological targets, such as enzymes and receptors, are chiral, meaning they interact specifically with only one enantiomer of a drug molecule. enamine.net The synthesis of single-enantiomer drugs is therefore a major focus in the pharmaceutical industry. nih.govnih.gov
By starting with an enantiomerically pure building block like the (1R)-isomer, chemists can construct complex target molecules with a predefined stereochemistry. This approach, known as stereoselective synthesis, is highly efficient as it avoids the formation of unwanted stereoisomers that would need to be separated later, a process that is often costly and difficult. For example, in the synthesis of OGA inhibitors, the specific orientation of the substituents on the cyclohexane (B81311) ring is critical for potent enzymatic inhibition. nih.gov Using a chiral starting material like this compound ensures that the subsequent synthetic steps build upon this defined stereocenter, leading directly to the desired biologically active enantiomer.
Overview of Research Trajectories and Academic Relevance
The academic and industrial interest in chiral N-protected aminocyclohexanone derivatives is driven by the relentless demand for more effective and selective therapeutic agents. nih.gov Research is focused on developing novel synthetic routes to these building blocks and expanding their application in drug discovery. The development of potent chemical probes to study biological processes, such as the OGA inhibitor Thiamet-G, demonstrates the utility of these scaffolds in elucidating complex biological pathways. nih.govnih.gov As the understanding of diseases at the molecular level becomes more sophisticated, the need for precisely crafted, stereochemically pure molecules will continue to grow, ensuring that chiral intermediates like this compound remain highly relevant and valuable tools in the field of synthetic and medicinal chemistry. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name | Role/Context |
|---|---|
| This compound | Main subject of the article; chiral building block |
| N-protected 4-aminocyclohexanone | Key intermediate for OGA inhibitors and CB2 ligands nih.govuniversiteitleiden.nl |
| O-GlcNAcase (OGA) Inhibitors | Class of drugs in development for neurodegenerative diseases nih.gov |
| Thiamet-G | A specific, potent, and brain-permeable OGA inhibitor nih.gov |
| Cannabinoid receptor subtype 2 (CB2) ligands | Class of compounds with therapeutic potential universiteitleiden.nl |
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-8-5-4-6-9(13)7-8/h8H,4-7H2,1-3H3,(H,12,14)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDCXKATFLOEHF-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Tert Butyl N 1r 3 Oxocyclohexyl Carbamate
Enantioselective and Diastereoselective Synthesis Approaches
Achieving the desired stereochemistry in cyclic compounds like tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate requires sophisticated synthetic methods. Enantioselective and diastereoselective strategies are paramount in controlling the three-dimensional arrangement of atoms, ensuring the formation of the specific (1R) isomer.
Chiral Auxiliaries and Catalytic Systems
Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. wikipedia.org These auxiliaries create a chiral environment that favors the formation of one stereoisomer over another. wikipedia.orgsigmaaldrich.com Once the desired chirality is established, the auxiliary can be removed and often recovered for reuse. wikipedia.org This strategy has been widely applied in asymmetric synthesis to produce a large number of enantiomerically pure compounds. wikipedia.orgsigmaaldrich.com
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. A key strategy in this area is the desymmetrization of prochiral or meso compounds. nih.govsemanticscholar.orgacs.org In the context of chiral cyclohexanones, organocatalytic desymmetrization of a prochiral cyclohexanone (B45756) derivative can lead to the formation of highly enantioenriched products. nih.govsemanticscholar.org For instance, a primary amine organocatalyst derived from cyclohexanediamine has been successfully used in the desymmetrization of prochiral cyclohexanone derivatives, affording bicyclic products with high enantioselectivity (83–99% ee) and as single diastereoisomers. nih.gov This approach highlights the ability of the chiral catalyst to govern enantioselectivity while inherent substrate control dictates diastereoselectivity. nih.gov
| Catalyst Type | Substrate | Key Feature | Enantiomeric Excess (ee) |
| Primary amine organocatalyst | Prochiral cyclohexanone derivatives | Desymmetrization | 83–99% |
| Cinchona alkaloid-derived aminophosphine | Alkyne-linked cyclohexanones | Desymmetrizing cycloisomerization | Up to 96% |
| Jacobsen's thiourea catalyst | Trisubstituted nitroolefin-linked cyclohexanones | Desymmetrization | 99% |
This table summarizes selected organocatalytic desymmetrization strategies for producing chiral cyclohexanone derivatives.
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. mdpi.comgeorgiasouthern.edu Enzymes such as keto reductases (KREDs) and amine transaminases (ATAs) are particularly valuable for establishing stereocenters. mdpi.comnih.govnih.govscispace.com
Keto Reductases (KREDs): These enzymes catalyze the stereoselective reduction of ketones to chiral alcohols. georgiasouthern.edunih.gov The asymmetric reduction of a prochiral ketone using a KRED can yield a highly enantioenriched alcohol, which can then be further functionalized. entrechem.com Engineered keto reductases have been developed to exhibit high activity and enantioselectivity for specific substrates. georgiasouthern.edu
Amine Transaminases (ATAs): ATAs are powerful biocatalysts for the synthesis of chiral primary amines from prochiral ketones. nih.govnih.gov They catalyze the transfer of an amino group from an amino donor to a ketone substrate with high stereoselectivity. nih.gov This method avoids the need for costly cofactors that require in-situ regeneration. nih.gov ATAs have been successfully employed in the industrial synthesis of pharmaceuticals, demonstrating their robustness and efficiency. nih.gov Challenges such as limited substrate scope and unfavorable reaction equilibria are being addressed through protein engineering and the development of innovative process strategies. mdpi.comnih.govnih.gov
| Enzyme Class | Reaction Type | Key Advantage |
| Keto Reductases (KREDs) | Asymmetric reduction of ketones | High enantioselectivity (>99% ee) |
| Amine Transaminases (ATAs) | Asymmetric synthesis of chiral amines | Does not rely on costly cofactors |
This table highlights the key features of biocatalytic pathways for stereocontrol in the synthesis of chiral cyclohexanone and cyclohexylamine derivatives.
Reductive Amination Strategies for Cyclohexanone Derivatives
Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds. liv.ac.uknih.govwikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of an imine intermediate, which is then reduced to the corresponding amine. wikipedia.orgpearson.com This one-pot process is highly atom-economical and is considered a green chemistry method. wikipedia.org
Catalytic hydrogenation using heterogeneous catalysts like palladium (Pd) or platinum (Pt) on a solid support (e.g., carbon) is a common method for the reduction step in reductive amination. wikipedia.orgnih.govencyclopedia.pubresearchgate.net Palladium catalysts are particularly effective for the synthesis of tertiary amines. nih.gov The choice of catalyst can influence the reaction's efficiency and selectivity. nih.govresearchgate.net For instance, the hydrogenation of cyclohexene (B86901) to cyclohexane (B81311) has been extensively studied using palladium catalysts. unsa.edu.armdpi.com Similarly, platinum catalysts have been shown to be effective in the reduction of amides and in reductive amination reactions. acs.orgbnl.gov
| Catalyst | Support | Key Application |
| Palladium (Pd) | Carbon (C) | Reductive amination, synthesis of tertiary amines |
| Platinum (Pt) | Carbon (C) | Reductive amination, amide reduction |
| Palladium (Pd) | Alumina (Al2O3) | Hydrogenation of cyclohexene |
| Platinum Oxide (PtO2) | - | Reductive amination of carbonyls with nitro compounds |
This table summarizes common palladium and platinum catalysts used in reductive amination and related hydrogenation reactions.
The conditions under which reductive amination is performed, particularly pH and solvent, can significantly impact the reaction outcome. Reductive amination is typically carried out under neutral or weakly acidic conditions. wikipedia.org
The choice of solvent can have a remarkable effect on the reaction. researchgate.netmdpi.com For instance, in the reductive amination of ketones, methanol (B129727) has been identified as an excellent solvent due to its ability to facilitate both imine formation and hydrogenation. researchgate.net In contrast, the formation of imines is often inhibited in aqueous systems. researchgate.net The solvent can also influence the adsorption of reactants and intermediates on the catalyst surface, thereby affecting reactivity and selectivity. researchgate.net
Hofmann Rearrangement Applications in Carbamate (B1207046) Synthesis
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgtcichemicals.com The reaction proceeds through an isocyanate intermediate, which can be intercepted by various nucleophiles. wikipedia.orgmasterorganicchemistry.comnih.gov This reactivity provides a powerful tool for the synthesis of carbamates. When the rearrangement is conducted in the presence of an alcohol, the isocyanate intermediate is trapped to form a stable carbamate. wikipedia.orgtcichemicals.com For the synthesis of the target compound, tert-butyl alcohol would be used to trap the isocyanate, yielding the desired tert-butoxycarbonyl (Boc)-protected amine. wikipedia.org
Step 1: N-Halogenation: The primary amide reacts with a halogen (e.g., bromine) in the presence of a base (e.g., sodium hydroxide) to form an N-bromoamide. wikipedia.orgmasterorganicchemistry.com
Step 2: Rearrangement: The N-bromoamide, upon treatment with a base, rearranges. The alkyl or aryl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an isocyanate intermediate. wikipedia.org
Step 3: Trapping: The isocyanate is then attacked by an alcohol nucleophile, such as tert-butyl alcohol, to produce the final carbamate product. wikipedia.org
Various reagents can be employed to effect this transformation, with alternatives to the traditional bromine and sodium hydroxide including N-bromosuccinimide (NBS) and lead tetraacetate. wikipedia.orgchem-station.com
| Reagent System | Amide Precursor | Alcohol | Product | Reference |
| Br₂ / NaOH | Primary Amide | tert-Butyl Alcohol | tert-Butyl Carbamate | wikipedia.orgtcichemicals.com |
| N-Bromosuccinimide (NBS) / DBU | Primary Amide | Methanol | Methyl Carbamate | wikipedia.orgchem-station.com |
| (Bis(trifluoroacetoxy)iodo)benzene | Primary Amide | Alcohol | Carbamate | wikipedia.org |
In line with the principles of green chemistry, efforts have been made to replace hazardous reagents traditionally used in the Hofmann rearrangement. rsc.orgrsc.org Conventional methods often employ stoichiometric amounts of organic oxidants or halogenating agents that are environmentally undesirable. nih.govrsc.org
Recent advancements have focused on two main areas:
Oxone-Based Systems: A greener approach utilizes Oxone (potassium peroxymonosulfate) in combination with a halide salt, such as potassium chloride (KCl). researchgate.net This system generates the N-halo amide in situ, which then undergoes the rearrangement. A key advantage of this method is that the primary byproduct is the non-toxic inorganic salt K₂SO₄. rsc.org
Electrochemical Methods: Electrochemical synthesis offers a sustainable alternative by avoiding the use of chemical oxidants altogether. nih.govresearchgate.net In this method, the necessary halogen species and base are generated in situ through electrolysis, often using a simple sodium bromide salt that can be recovered and reused. researchgate.netacs.org This approach is atom-efficient and minimizes waste streams, making it an environmentally friendly strategy for carbamate synthesis. nih.govacs.org
Curtius Rearrangement for Carbamate Formation from Carboxylic Acids
The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into amines, ureas, or carbamates via an isocyanate intermediate. wikipedia.orgnih.govnih.gov The reaction begins with the conversion of a carboxylic acid to an acyl azide, which then thermally or photochemically rearranges to an isocyanate with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org
This method is particularly valuable for synthesizing tert-butyl carbamates. When the rearrangement is performed in the presence of tert-butanol, the resulting isocyanate is efficiently trapped to yield the Boc-protected amine. wikipedia.orgnih.gov The reaction is known for its high tolerance of various functional groups and the retention of configuration at the migrating carbon center. wikipedia.orgnih.gov One-pot procedures are common, where the carboxylic acid is directly converted to the carbamate without isolation of the potentially hazardous acyl azide intermediate. organic-chemistry.orgorgsyn.orgresearchgate.net A relevant study demonstrated that 1-(3-oxocycloalkyl) carboxylic acids can undergo a Curtius rearrangement, though under certain conditions, the initially formed carbamate can be unstable and lead to side products. nih.gov
| Reagent | Starting Material | Intermediate | Trapping Agent | Product | Reference |
| Diphenylphosphoryl azide (DPPA) | Carboxylic Acid | Acyl azide / Isocyanate | tert-Butanol | tert-Butyl Carbamate | nih.govorgsyn.orgtcichemicals.com |
| Di-tert-butyl dicarbonate (B1257347) / NaN₃ | Carboxylic Acid | Acyl azide / Isocyanate | tert-Butanol (in situ) | tert-Butyl Carbamate | nih.govresearchgate.netorganic-chemistry.org |
| SOCl₂ then NaN₃ | Carboxylic Acid | Acyl chloride / Acyl azide | Alcohol | Carbamate | masterorganicchemistry.com |
The central feature of the Curtius rearrangement is the formation and subsequent reaction of two key intermediates: the acyl azide and the isocyanate. wikipedia.orgnih.gov
Acyl Azide Formation: The acyl azide is typically prepared from a carboxylic acid derivative. Common methods include the reaction of an acyl chloride with an azide salt (like sodium azide) or one-pot methods using reagents like diphenylphosphoryl azide (DPPA) directly on the carboxylic acid. organic-chemistry.orgorgsyn.org While acyl azides can be isolated, they are often generated and used in situ due to their potentially explosive nature. orgsyn.org
Isocyanate Formation and Trapping: Upon heating, the acyl azide undergoes a concerted rearrangement, meaning the migration of the R-group and the expulsion of nitrogen gas occur simultaneously. wikipedia.org This process forms a highly electrophilic isocyanate intermediate. The isocyanate is rarely isolated and is instead immediately "trapped" by a nucleophile present in the reaction mixture. masterorganicchemistry.comresearchgate.net In the context of synthesizing this compound, tert-butanol serves as the trapping agent, attacking the carbonyl carbon of the isocyanate to form the stable tert-butyl carbamate product. wikipedia.orgorganic-chemistry.org
Alternative and Emerging Synthetic Routes for Carbamates
Beyond classical rearrangement reactions, research has focused on developing novel synthetic routes to carbamates that are safer, more sustainable, and more efficient. These emerging strategies aim to circumvent the use of hazardous materials historically associated with carbamate synthesis.
A major driver in the development of new carbamate syntheses has been the avoidance of highly toxic phosgene (B1210022) and its derivatives, such as triphosgene. nih.govgoogle.com While effective, the extreme hazards associated with phosgene have prompted a search for safer alternatives. google.com
Phosgene-free strategies include:
Rearrangement Reactions: The Hofmann and Curtius rearrangements are inherently phosgene-free methods as they generate the key isocyanate intermediate from amides or carboxylic acids, respectively. tcichemicals.comnih.gov
Dialkyl Dicarbonates: Reagents like di-tert-butyl dicarbonate (Boc-anhydride) are widely used to install the Boc protecting group onto amines. However, the manufacturing of these reagents can itself involve phosgene chemistry. nih.gov
Direct Synthesis from Boc-Amines: An innovative, metal-free approach allows for the direct conversion of readily available Boc-protected amines into other carbamates, thiocarbamates, or ureas using a simple base like lithium tert-butoxide. rsc.org This method avoids the need for toxic reagents and metal catalysts, aligning with the principles of sustainable chemistry. rsc.org
One of the most promising green and phosgene-free strategies for carbamate synthesis involves using carbon dioxide (CO₂) as a C1 building block. google.comacs.org CO₂ is an ideal C1 source due to its abundance, low cost, non-toxicity, and renewability. acs.orgorganic-chemistry.org
The general mechanism involves a three-component coupling of an amine, carbon dioxide, and an electrophile (typically an alkyl halide). organic-chemistry.org
The amine first reacts with CO₂ in the presence of a base to form a carbamate anion intermediate. nih.gov
This anion then acts as a nucleophile, attacking the alkyl halide to form the desired carbamate ester and a salt byproduct. organic-chemistry.orgnih.gov
Strong organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or inorganic bases such as cesium carbonate have proven effective in promoting this transformation under mild conditions. google.comacs.orgnih.gov This method provides an attractive and sustainable alternative to traditional routes that rely on toxic isocyanates or phosgene. acs.org
Phosgene-Free and Non-Hazardous Reagent Strategies
Direct Synthesis from Boc-Protected Amines with Non-Metallic Bases
The direct synthesis of carbamates can be achieved through the reaction of amines with carbon dioxide and an alkyl halide, facilitated by a non-metallic organic base. In this approach, the amine first reacts with CO2 to form a carbamate anion. A strong, non-nucleophilic organic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is crucial for stabilizing this carbamate intermediate, which then undergoes nucleophilic attack on an alkyl halide to form the final product. nih.govacs.org While traditional methods often rely on metallic reagents or hazardous materials like phosgene derivatives, this strategy offers a more benign pathway. The use of DBU is particularly advantageous in continuous flow processes due to its liquid nature, which promotes a homogeneous reaction mixture. acs.org However, weaker bases like triethylamine have shown no conversion under similar conditions, highlighting the importance of base selection in this catalytic cycle. acs.org
Metal-Catalyzed Cross-Coupling Reactions in Carbamate Formation
Transition metal catalysis is a powerful tool for forming carbon-heteroatom bonds, including the N-C bond of carbamates. nih.gov Palladium- and nickel-catalyzed cross-coupling reactions are prominent in this area. nih.govbiolmolchem.com A common method involves the palladium-catalyzed coupling of tert-butyl carbamate with aryl or vinyl halides. sigmaaldrich.comoakwoodchemical.com These reactions typically employ a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base like cesium carbonate or potassium carbonate and a suitable solvent like 1,4-dioxane or toluene. sigmaaldrich.commdpi.com
Nickel-catalyzed systems have emerged as a cost-effective and versatile alternative. nih.gov For instance, nickel-catalyzed photoredox reactions can effectively form C–N bonds using a diverse array of nitrogen nucleophiles, including carbamates. nih.gov The optimization of these cross-coupling reactions often involves screening different solvents, bases, and catalyst ligands to achieve high yields.
Below is a data table illustrating the optimization of Suzuki cross-coupling conditions for the synthesis of a carbamate derivative, highlighting the impact of solvent and reaction time.
Table 1: Optimization of Suzuki Cross-Coupling Reaction Conditions
| Entry | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | Dioxane | 50 | 65 |
| 2 | DMF | 50 | 69 |
Data derived from a study on the synthesis of tert-butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. mdpi.com
Microwave-Assisted Synthesis in Cyclohexylamine Derivative Preparation
Microwave-assisted organic synthesis has become an invaluable technique for accelerating chemical reactions. semanticscholar.org Compared to conventional heating, microwave irradiation provides rapid and uniform heating, which often leads to significantly reduced reaction times, increased product yields, and cleaner reaction profiles. semanticscholar.orgnih.gov This methodology has been successfully applied to the synthesis of various nitrogen-containing heterocycles, including derivatives of cyclohexylamine. For example, the condensation of primary amino alcohols with aldehydes and acetylacetone to form amino-cyclohexene derivatives proceeds in very good yields under microwave irradiation. The efficiency of this technique is demonstrated by the dramatic reduction in reaction times from hours to minutes, making it a highly attractive method for rapid library synthesis and process development. nih.govmdpi.com
The following table compares the reaction times and yields for the synthesis of rhodamine-derived imines using conventional heating versus microwave irradiation, illustrating the typical advantages of the latter.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Compound | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) |
|---|---|---|
| 1a | 6 h, 73% | 10 min, 88% |
| 1b | 8 h, 65% | 15 min, 85% |
| 1c | 12 h, 68% | 20 min, 82% |
| 1d | 10 h, 70% | 15 min, 90% |
Data derived from a comparative study on the synthesis of rhodamine-based imines. nih.gov
Optimization of Reaction Conditions and Process Parameters
The successful synthesis of a chiral molecule like this compound hinges on the meticulous optimization of reaction conditions. Key parameters such as temperature, catalyst loading, and solvent choice must be carefully controlled to maximize yield and, crucially, to preserve the desired stereochemistry. researchgate.netorgsyn.org
Temperature and Catalyst Loading Effects on Enantiomeric Purity
Temperature is a critical parameter that can profoundly affect reaction outcomes. acs.org In the synthesis of carbamates, elevated temperatures can increase reaction rates but may also promote the formation of undesired byproducts. nih.gov For instance, in the continuous synthesis of N-phenyl butylcarbamate, increasing the temperature from 70 °C to 80 °C favored the formation of an N-alkylated byproduct. nih.gov While not directly measuring enantiomeric purity, this demonstrates how temperature shifts can alter reaction selectivity. In enantioselective catalysis, temperature control is paramount, as even minor fluctuations can impact the energy difference between diastereomeric transition states, thereby affecting the enantiomeric excess of the final product.
Catalyst loading is another vital factor influencing both reaction efficiency and cost. researchgate.net Higher catalyst loadings can lead to faster reactions and higher conversions, but they also increase production costs and the burden of downstream purification to remove catalyst residues. Studies on alkyl carbamate synthesis have shown that increasing the catalyst loading of TiO2/SiO2 from 0.9 wt% to 2.9 wt% increased the conversion of urea (B33335) and the yield of the desired methyl carbamate. researchgate.net However, further increases in loading did not yield additional benefits. researchgate.net For enantioselective reactions, finding the optimal catalyst loading is crucial to ensure that the chiral catalyst operates effectively without promoting background or non-selective reactions that could erode enantiomeric purity.
Table 3: Effect of Catalyst Loading on Methyl Carbamate Synthesis
| Entry | Ti Loading (wt%) | Urea Conversion (%) | Methyl Carbamate Yield (%) |
|---|---|---|---|
| 1 | 0.9 | 94.0 | 92.1 |
| 2 | 1.8 | 98.6 | 95.3 |
| 3 | 2.9 | 100 | 97.5 |
Data derived from a study on the synthesis of alkyl carbamates using a TiO2/SiO2 catalyst. researchgate.net
Solvent Selection and its Influence on Reaction Outcome
The choice of solvent can significantly influence the outcome of a chemical reaction by affecting reactant solubility, reaction rates, and even the catalytic pathway. researchgate.net In metal-catalyzed carbamate syntheses, solvents such as 1,4-dioxane, toluene, and various mixtures have been employed. sigmaaldrich.commdpi.comresearchgate.net For example, in the Suzuki cross-coupling reaction to form a diarylamine carbamate, switching the solvent from dioxane to toluene increased the product yield from 65% to 73%. mdpi.com In other nickel-catalyzed reactions, solvent systems like acetone/PhCF3 have been identified as optimal. researchgate.net The polarity, coordinating ability, and boiling point of the solvent must be matched to the specific requirements of the reaction to ensure efficient and selective product formation.
Scale-Up Considerations for Industrial Production
Transitioning a synthetic route from the laboratory bench to industrial-scale production introduces a new set of challenges that prioritize safety, cost-effectiveness, and robustness. acs.orgresearchgate.net For a compound like this compound, which is likely a pharmaceutical intermediate, these considerations are paramount.
Key aspects of scale-up include:
Reagent Selection: Reagents that are highly toxic, explosive, or prohibitively expensive, such as sodium azide or certain noble metal catalysts, are often replaced with safer and more economical alternatives. sioc-journal.cn For example, dibenzylamine has been successfully substituted for sodium azide as an amine source in the synthesis of a similar chiral building block. sioc-journal.cn
Process Efficiency: To minimize waste and operational complexity, multi-step sequences are often "telescoped" into one-pot or two-step processes, eliminating the need for isolation and purification of intermediates. researchgate.net
Technology Adoption: Shifting from traditional batch processing to continuous flow manufacturing can offer significant advantages in terms of safety (handling smaller volumes of reactive materials at any given time), heat management, and process control, leading to more consistent product quality. acs.org The synthesis of carbamates using CO2 in a continuous flow system is an example of such a modern approach. acs.org
Purification: Purification methods must be scalable and efficient. Crystallization is often preferred over chromatography for large-scale production due to lower cost and solvent consumption. sioc-journal.cn
Ultimately, a successful industrial synthesis requires a comprehensive optimization of the entire process to ensure it is not only high-yielding but also safe, environmentally sustainable, and economically viable. sioc-journal.cn
Mechanistic Investigations of Reactions Involving Tert Butyl N 1r 3 Oxocyclohexyl Carbamate
Reaction Pathways and Intermediate Species
The chemical reactivity of tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate is dictated by its key functional groups: the N-tert-butoxycarbonyl (Boc) protecting group and the ketone within the cyclohexyl ring. Mechanistic investigations reveal several key reaction pathways, including oxidation, reduction, and substitution, each involving distinct intermediate species.
While the cyclohexanone (B45756) moiety is already in a relatively high oxidation state, the tert-butyl group of the carbamate (B1207046) is susceptible to oxidation. This transformation is particularly relevant in metabolic studies of compounds containing tert-butyl groups, which are often targeted by cytochrome P450 enzymes. hyphadiscovery.com The oxidation typically proceeds through a stepwise mechanism involving hydroxylation to form a primary alcohol, followed by further oxidation to a carboxylic acid.
The initial step is the enzymatic hydroxylation of one of the methyl groups on the tert-butyl moiety, leading to the formation of an alcohol intermediate. This hydroxylated metabolite can then undergo subsequent oxidation to yield a carboxylic acid derivative. hyphadiscovery.com This process effectively increases the polarity of the molecule.
| Reactant | Reaction Type | Key Intermediate | Final Product (Example) |
| This compound | C-H Oxidation | Hydroxymethyl intermediate | 2-({[(1R)-3-oxocyclohexyl]carbamoyl}oxy)-2-methylpropanoic acid hyphadiscovery.com |
This interactive table summarizes the oxidative pathway of the tert-butyl group.
The ketone at the C-3 position of the cyclohexyl ring is readily reduced to a secondary alcohol. This transformation is a classic example of nucleophilic addition to a carbonyl group, typically achieved using hydride-based reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
The mechanism involves the transfer of a hydride ion (H⁻) to the electrophilic carbonyl carbon. This attack breaks the C=O pi bond, with the electrons moving to the oxygen atom. The resulting species is an alkoxide intermediate. Subsequent protonation of this alkoxide by a protic solvent (like water or an alcohol during workup) yields the final hydroxyl group. This reaction creates a new stereocenter at the C-3 position, leading to the formation of diastereomeric alcohol products (see Section 3.2.1).
| Reactant | Reagent | Intermediate | Product |
| This compound | 1. Sodium Borohydride (NaBH₄)2. H₂O | Cyclohexyl alkoxide | tert-butyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate and tert-butyl N-[(1R,3R)-3-hydroxycyclohexyl]carbamate |
This interactive table outlines the reduction of the ketone to a hydroxyl group.
The tert-butyl group is part of the Boc protecting group, which is designed to be removed under specific conditions, typically strong acid. This deprotection is a type of substitution reaction where the C-O bond is cleaved.
The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., trifluoroacetic acid, TFA). This enhances the electrophilicity of the carbonyl carbon. The lone pair on the adjacent nitrogen helps to push out the tert-butoxy (B1229062) group. This process is facilitated by the formation of a highly stable tertiary carbocation, the tert-butyl cation ((CH₃)₃C⁺). This cation can then be neutralized by losing a proton to form isobutene or by reacting with a nucleophile. The other intermediate, a carbamic acid, is unstable and rapidly decarboxylates (loses CO₂) to yield the unprotected primary amine. The stability of the tert-butyl carbocation is a key driving force for this reaction. reddit.com
While the Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347), the synthesis of other carbamates and related ureas often involves highly reactive isocyanate intermediates. mdpi.com The formation of a carbamate can be envisioned as the reaction between an isocyanate and an alcohol. For instance, the synthesis of related urea (B33335) compounds, which share mechanistic similarities, proceeds via the nucleophilic attack of an amine on the central carbon of an isocyanate. mdpi.com
In a representative synthesis of a urea derivative, an amine attacks the electrophilic carbon of the isocyanate group (R-N=C=O). mdpi.com This addition reaction breaks the N=C pi bond, forming a zwitterionic intermediate which rapidly undergoes proton transfer to yield the final stable urea product. This reactivity highlights the role of isocyanates as key precursors in the formation of carbamate and urea functionalities.
Derivatization and Functionalization of the Tert Butyl N 1r 3 Oxocyclohexyl Carbamate Scaffold
Chemical Transformations of the Ketone Functionality
The ketone group is a highly reactive electrophilic center, susceptible to a wide variety of nucleophilic attacks and reactions at its adjacent α-carbons.
The carbonyl carbon of the cyclohexanone (B45756) ring is a primary site for bond formation. One of the most common transformations is reductive amination, a powerful method for forming C-N bonds. This process involves the initial condensation of the ketone with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB), to yield a new secondary or tertiary amine. A tandem, one-pot approach allows for the direct reductive amination followed by N-Boc protection of the newly formed secondary amine, streamlining the synthesis of more complex diamine structures. nih.gov
Other fundamental carbonyl addition reactions can also be applied. For instance, reaction with organometallic reagents like Grignard or organolithium reagents would lead to the formation of tertiary alcohols. Wittig-type reactions, using phosphorus ylides, can convert the ketone into an exocyclic alkene, providing a scaffold for further functionalization.
The protons on the carbons alpha to the ketone (C2 and C4) are acidic and can be removed by a suitable base to form an enolate intermediate. This nucleophilic enolate can then react with various electrophiles. However, the formation of the enolate is complicated by regioselectivity, as deprotonation can occur at either the C2 or C4 position, leading to a mixture of products.
Under kinetically controlled conditions (using a strong, hindered base like lithium diisopropylamide, LDA, at low temperatures), the less substituted C4-enolate is typically favored. Conversely, thermodynamically controlled conditions (using a weaker base at higher temperatures) may favor the more substituted C2-enolate. Once formed, these enolates can undergo reactions such as alkylation with alkyl halides, allowing for the introduction of new carbon substituents at the α-position. Intramolecular reactions are also possible, where a suitably positioned electrophile within the same molecule can be attacked by the enolate to form bicyclic structures. researchgate.net
Reactions Involving the Carbamate (B1207046) Group
The tert-butyloxycarbonyl (N-Boc) group is primarily a protecting group, valued for its stability and specific cleavage conditions. total-synthesis.comresearchgate.net However, it can also be directly modified or removed to unmask the amine for further reactions.
The removal of the N-Boc group is a critical step in many synthetic sequences, liberating the amine for subsequent functionalization. The acid-labile nature of the Boc group allows for its cleavage under a variety of conditions, with the choice of reagent often depending on the presence of other acid-sensitive functional groups in the molecule. wikipedia.org
Strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in methanol (B129727) or dioxane are standard reagents for Boc deprotection. wikipedia.org Milder and more selective methods have also been developed to accommodate sensitive substrates. These include the use of Lewis acids like aluminum chloride, or non-acidic methods such as thermolysis. organic-chemistry.org Recently, oxalyl chloride in methanol has been reported as a mild and efficient reagent for cleaving the N-Boc group at room temperature. nih.govrsc.orgrsc.org This method is proposed to proceed through a mechanism broader than the simple in situ generation of HCl. rsc.org
| Reagent(s) | Typical Conditions | Key Features |
|---|---|---|
| Trifluoroacetic Acid (TFA) | TFA in CH₂Cl₂ (DCM), 0°C to RT | Standard, highly effective, but harsh. wikipedia.org |
| Hydrochloric Acid (HCl) | HCl in Dioxane, Methanol, or Ethyl Acetate | Common and effective; can be harsh. wikipedia.org |
| Oxalyl Chloride / Methanol | (COCl)₂ in MeOH, RT, 1-4 h | Mild, rapid, and high-yielding for diverse substrates. nih.govrsc.org |
| Aqueous Phosphoric Acid | H₃PO₄ in THF | A milder acidic alternative. nih.gov |
| Lewis Acids (e.g., AlCl₃, ZnBr₂) | Varies with specific Lewis acid and solvent | Offers alternative selectivity. organic-chemistry.orgsemanticscholar.org |
| Thermal Cleavage | Heating in a suitable high-boiling solvent | Solvent-assisted thermolysis under neutral conditions. researchgate.net |
| Water (Catalyst-Free) | Refluxing water | An environmentally friendly, "green" chemistry approach. semanticscholar.orgresearchgate.net |
While typically removed, the N-Boc group itself can be a precursor for other functionalities. Recent methodologies allow for the direct conversion of N-Boc protected amines into unsymmetrically substituted ureas, other carbamates, or thiocarbamates. rsc.orgrsc.orgresearchgate.net This transformation is often achieved by treating the N-Boc compound with a strong base, such as lithium tert-butoxide (t-BuOLi), which facilitates the in-situ formation of an isocyanate intermediate. rsc.orgrsc.org This highly reactive isocyanate is then trapped by a nucleophile, such as an amine, alcohol, or thiol, to generate the corresponding urea (B33335), carbamate, or thiocarbamate derivative. rsc.org This approach avoids the need to handle hazardous reagents like phosgene (B1210022) and provides a direct route to these valuable compounds. rsc.orggoogle.com
| Starting Material | Reagents | Nucleophile (Nu-H) | Product |
|---|---|---|---|
| N-Boc Amine | t-BuOLi, Toluene, 110°C | R'-NH₂ (Amine) | Urea |
| N-Boc Amine | t-BuOLi, Toluene, 110°C | R'-OH (Alcohol) | Carbamate |
| N-Boc Amine | t-BuOLi, Toluene, 110°C | R'-SH (Thiol) | Thiocarbamate |
Stereocontrolled Derivatization
The inherent chirality of the (1R)-configured center provides a powerful tool for controlling the stereochemical outcome of reactions at other positions on the ring, particularly at the C3 ketone. The reduction of the ketone is a prime example of substrate-controlled diastereoselective synthesis.
Reduction of the 3-oxo group with a hydride reducing agent, such as sodium borohydride (B1222165) (NaBH₄), can produce two possible diastereomeric alcohols: (1R, 3S)- and (1R, 3R)-3-hydroxycyclohexylcarbamate. nih.gov The stereochemical outcome is dictated by the direction of the hydride attack on the carbonyl face. According to Felkin-Anh-type models adapted for cyclohexanones, the bulky N-Boc-amino group at C1 will sterically hinder one face of the molecule. The hydride reagent will preferentially attack from the less hindered face (equatorial attack), leading to the formation of the axial alcohol as the major product. This results in a diastereomeric mixture where the trans diastereomer, (1R, 3S)-3-hydroxycyclohexylcarbamate, is typically favored over the cis (1R, 3R) isomer. The precise diastereomeric ratio can be influenced by the choice of reducing agent and reaction conditions.
Synthesis of Spirolactams and Other Fused Ring Systems
The synthesis of spirolactams and other fused ring systems from cyclic ketones is a prominent strategy in medicinal chemistry for creating three-dimensional molecular diversity. While direct examples starting from tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate are not extensively documented, established methodologies for related N-protected cyclic ketones can be applied.
One such adaptable method involves the synthesis of spirolactams from N-Boc protected piperidin-4-one, which can be conceptually extended to the N-Boc protected 3-aminocyclohexanone (B126829) core. nih.gov This approach typically begins with a Stork enamine alkylation to introduce a side chain containing an ester group, followed by a Meyers' lactamization to form the spirolactam ring.
Conceptual Application to this compound:
Enamine Formation: The ketone functionality of this compound can react with a secondary amine, such as pyrrolidine (B122466) or morpholine, to form the corresponding enamine.
Alkylation: The resulting enamine can then be alkylated with an appropriate electrophile, for instance, methyl acrylate (B77674) or methyl 2-bromoacetate, to introduce a carboalkoxyalkyl side chain at the C-2 or C-4 position of the cyclohexanone ring. nih.gov
Cyclization (Meyers' Lactamization): Subsequent hydrolysis of the enamine back to the ketone, followed by treatment with a reducing agent and then acid, would facilitate a reductive amination and subsequent intramolecular cyclization to yield the desired spirolactam.
This sequence allows for the construction of a new heterocyclic ring spiro-fused to the cyclohexane (B81311) core, providing access to novel and complex scaffolds.
The following table outlines the conceptual steps for the synthesis of a spirolactam from this compound based on the Stork enamine alkylation and Meyers' lactamization sequence. nih.gov
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Enamine Formation | Pyrrolidine or Morpholine, Toluene, reflux with Dean-Stark trap | Enamine of this compound |
| 2 | Alkylation | Methyl acrylate or Methyl 2-bromoacetate, reflux | Alkylated keto-ester intermediate |
| 3 | Hydrolysis | Aqueous HCl | N-Boc protected aminocyclohexanone with ester side chain |
| 4 | Lactamization | Reduction (e.g., NaBH4), followed by acid-catalyzed cyclization | Spirolactam derivative |
In addition to spirolactams, the synthesis of other fused ring systems can be envisioned. For instance, palladium-catalyzed intramolecular C-N bond formation is a powerful tool for constructing nitrogen-containing heterocycles fused to carbocyclic frameworks. organic-chemistry.org By introducing an appropriate functional group, such as a vinyl or aryl halide, onto the cyclohexane ring of this compound, subsequent intramolecular cyclization could lead to the formation of various fused bicyclic systems.
Introduction of Additional Chiral Centers
The introduction of additional chiral centers onto the this compound scaffold can be achieved through various diastereoselective reactions, leveraging the existing stereocenter to control the stereochemistry of the newly formed centers.
Diastereoselective Alkylation:
One common strategy is the diastereoselective alkylation of the enolate derived from the ketone. The stereochemical outcome of the alkylation is influenced by the steric hindrance imposed by the N-Boc protected amino group and the conformation of the cyclohexane ring.
The general procedure involves the formation of a lithium enolate using a strong base like lithium diisopropylamide (LDA), followed by quenching with an alkyl halide. The approach of the electrophile is directed to the less sterically hindered face of the enolate, leading to the preferential formation of one diastereomer. The diastereoselectivity of such alkylations can be high, depending on the nature of the enolate, the electrophile, and the reaction conditions. nih.gov
Conceptual Reaction Scheme for Diastereoselective Alkylation:
| Step | Reaction | Reagents and Conditions | Product | Diastereomeric Ratio |
| 1 | Enolate Formation | LDA, THF, -78 °C | Lithium enolate of this compound | N/A |
| 2 | Alkylation | R-X (e.g., CH3I, BnBr), -78 °C to rt | 2-alkyl or 4-alkyl-tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate | Potentially high d.r. |
The stereochemical outcome would need to be determined experimentally, but this approach provides a viable route to introducing a new chiral center at the C-2 or C-4 position with potential for high diastereocontrol.
Another powerful method for introducing chirality is through the use of chiral auxiliaries. While the starting material itself is chiral, attaching a chiral auxiliary can further enhance stereocontrol in subsequent reactions. For example, the diastereoselective alkylation of chiral N-acyl oxazolidinones has been shown to be a highly effective method for the asymmetric synthesis of α-substituted carboxylic acids. researchgate.net A similar strategy could be envisioned where the carbamate nitrogen is part of a chiral auxiliary, which would then direct the stereoselective functionalization of the cyclohexanone ring.
Applications in Medicinal Chemistry and Drug Discovery
Utilization as a Key Pharmaceutical Intermediate
The strategic importance of tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate in the pharmaceutical industry lies in its utility as a key intermediate. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino function allows for selective chemical transformations at other sites of the molecule, a critical aspect in multi-step organic synthesis.
Building Block for Biologically Active Compounds
This carbamate (B1207046) derivative serves as a fundamental building block for a diverse array of biologically active compounds. Its cyclohexanone (B45756) core provides a rigid scaffold that can be functionalized in numerous ways to create molecules with specific three-dimensional orientations, a key factor for effective interaction with biological targets. The chirality inherent in the (1R) configuration is often crucial for the specificity and efficacy of the final drug substance.
Development of Novel Drug Candidates
The quest for new and more effective treatments for complex diseases has led medicinal chemists to utilize this compound in the design and synthesis of novel drug candidates.
Recent research has highlighted the role of 3-N-Boc-aminocyclohexanone, a synonym for the subject compound, as a key intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. chemimpex.com The distinct structure of this compound facilitates the development of drugs with potentially improved efficacy and fewer side effects for these challenging conditions. chemimpex.com
While the direct application of this compound in the synthesis of antifungal agents is not extensively documented in publicly available research, the structural motifs present in this compound are relevant to the development of certain classes of antifungals. For instance, triazole antifungals, a major class of drugs, act by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. nih.govebsco.com The synthesis of complex heterocyclic systems like triazoles often involves versatile intermediates, and the chemical functionalities of the subject compound could, in principle, be adapted for such synthetic routes. nih.gov
A significant area of application for this compound and its derivatives is in the development of novel anticancer agents. Specifically, this chemical scaffold is instrumental in the synthesis of inhibitors for Lysine-Specific Demethylase 1 (LSD1), an enzyme that has emerged as a promising target in oncology. LSD1 is often overexpressed in various cancers, and its inhibition can lead to the suppression of tumor growth.
Structurally similar tert-butyl carbamate derivatives are key intermediates in the synthesis of potent and selective LSD1 inhibitors, such as those based on the tranylcypromine (B92988) (TCP) scaffold. nih.gov The carbamate group in these intermediates plays a crucial role in the synthetic pathway, ultimately leading to compounds that can effectively target the LSD1 enzyme. nih.gov
| LSD1 Inhibitor Class | Role of Carbamate Intermediate | Therapeutic Target |
| Tranylcypromine (TCP) Derivatives | Key intermediate for the synthesis of the final inhibitor structure. nih.gov | Lysine-Specific Demethylase 1 (LSD1). nih.gov |
Precursor for Therapeutic Agents
Beyond its role as an intermediate for novel drug candidates, this compound also serves as a precursor for established therapeutic agents. The ability to readily deprotect the Boc-protected amine allows for its conversion into a primary amine, which can then be further elaborated into the final active pharmaceutical ingredient.
Role in Enzyme Inhibition and Receptor Binding Studies
While this compound is not typically studied as a final, active ligand for enzyme inhibition or receptor binding, its molecular framework is a critical component in the synthesis of compounds that do exhibit these properties. Its primary role is that of a chiral building block, providing a specific three-dimensional structure that is essential for the biological activity of the final pharmaceutical product. The stereochemistry and functional groups of the aminocyclohexanone core are designed to be elaborated into pharmacophores that can effectively interact with the active sites of enzymes or bind to specific receptors.
The significance of this carbamate-protected aminocyclohexanone derivative is evident in its use as an intermediate for potent enzyme inhibitors, such as the neuraminidase inhibitor oseltamivir (B103847). nih.govresearchgate.net In oseltamivir, the cyclohexene (B86901) ring, derived from the original cyclohexanone structure, correctly positions the amino and pentyl ether side chains to fit into the active site of the viral neuraminidase enzyme. The carbamate group, while serving as a protecting group during synthesis, ensures that the amine is introduced with the correct stereochemical configuration ((1R) in this precursor), which is crucial for the ultimate inhibitory activity of the target molecule. Therefore, the compound's contribution is foundational; its structural and stereochemical integrity is paramount for the successful enzyme-inhibitor interaction of the more complex molecule it helps to create.
Comparison with Related Aminocyclohexanone Derivatives in Bioactive Compound Development
This compound belongs to a broader class of aminocyclohexanone derivatives that serve as versatile intermediates in the development of bioactive compounds. The specific substitution pattern and stereochemistry of each derivative dictate its utility in the synthesis of different therapeutic agents. A comparison with related structures highlights the tailored application of these building blocks in medicinal chemistry.
For instance, while the (1R)-3-amino isomer is a key precursor for the antiviral drug oseltamivir, other derivatives are employed in synthesizing different classes of drugs. nih.govwikipedia.org An example is the use of related aminocyclohexane carbamates, such as tert-Butyl[(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate, as key intermediates in the synthesis of anticoagulants like edoxaban. hrdpharm.comeagle-pharm.com In this context, the specific arrangement of the amino and carbamate groups on the cyclohexane (B81311) ring is engineered to ultimately form part of a molecule that targets Factor Xa, a key enzyme in the coagulation cascade.
Other variations, such as N-methylated or 4-substituted aminocyclohexanones, serve as scaffolds for yet other classes of bioactive molecules. uni.luuni.lu The choice of a particular aminocyclohexanone derivative is a strategic decision in drug design, based on the required orientation of functional groups to achieve optimal interaction with the biological target. The tert-butoxycarbonyl (Boc) group is a common feature in many of these intermediates, as it provides a reliable method for protecting the amine functionality during synthetic transformations, allowing for its deprotection at a later, strategic stage of the synthesis. mdpi.com
The following table provides a comparative overview of various aminocyclohexanone derivatives and their applications in the development of bioactive compounds.
| Aminocyclohexanone Derivative | Key Structural Features | Application in Bioactive Compound Development | Reference |
|---|---|---|---|
| This compound | (1R)-chirality, 3-amino substitution, Boc-protected amine | Key intermediate in the synthesis of the antiviral drug oseltamivir. | wikipedia.org |
| tert-Butyl (4-oxocyclohexyl)carbamate | 4-amino substitution, Boc-protected amine | General building block for various pharmaceutical candidates. | bldpharm.com |
| tert-Butyl[(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate oxalate | Multi-substituted cyclohexane ring with specific stereochemistry | Intermediate in the synthesis of the anticoagulant drug edoxaban. | hrdpharm.comeagle-pharm.com |
| tert-butyl N-methyl-N-(4-oxocyclohexyl)carbamate | N-methylated, 4-amino substitution, Boc-protected amine | Used in the synthesis of various small molecule inhibitors and receptor modulators. | uni.lu |
| tert-butyl N-(1-methyl-4-oxocyclohexyl)carbamate | Geminal methyl and amino groups at position 1, 4-keto group | Scaffold for creating sterically hindered pharmacophores in drug discovery. | uni.lu |
Integration into Complex Pharmaceutical Syntheses
The utility of this compound is most prominent in its role as a crucial intermediate within multi-step, complex pharmaceutical syntheses. Its structure is strategically designed to facilitate the construction of intricate molecular architectures with precise stereochemical control. The synthesis of the anti-influenza drug oseltamivir serves as a prime example of its integration into a large-scale pharmaceutical manufacturing process. nih.govwikipedia.org
In many reported syntheses of oseltamivir, this or a closely related chiral aminocyclohexanone precursor is introduced to establish the core cyclohexene ring with the correct stereocenters. wikipedia.org The synthetic routes often start from readily available materials, and the formation of the chiral aminocyclohexane ring is a key, non-trivial step. researchgate.net The ketone functionality at the 3-position allows for further chemical transformations, such as reduction or conversion to other functional groups, to build the rest of the target molecule. The Boc-protected amine at the 1-position not only ensures the correct stereochemistry but also prevents unwanted side reactions involving the nitrogen atom during subsequent synthetic steps. Its eventual deprotection allows for the introduction of the acetamido group found in the final oseltamivir structure.
The development of efficient and scalable synthetic routes to this intermediate is an area of significant research, as its availability is critical for the production of the final drug. google.com Various synthetic strategies, including asymmetric reactions, have been developed to produce this chiral building block in high enantiomeric purity. researchgate.net The successful incorporation of this compound into these complex synthetic pathways underscores its importance as a valuable chiral synthon in modern medicinal chemistry and pharmaceutical development.
Sustainable Chemistry and Green Synthesis Aspects
Development of Environmentally Benign Synthetic Protocols
The development of synthetic routes that are less harmful to the environment is a cornerstone of green chemistry. For the synthesis of tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate, this involves a critical evaluation of reagents, catalysts, and starting materials.
Reduction of Hazardous Reagents
Traditional organic syntheses often employ hazardous reagents that pose risks to both human health and the environment. In the context of synthesizing N-Boc protected amino ketones, a key transformation is the introduction of the protected amine group. One common method for this is reductive amination. Greener approaches to reductive amination focus on replacing hazardous reducing agents. For instance, catalytic hydrogenation using molecular hydrogen (H₂) over a metal catalyst is considered a greener alternative to stoichiometric metal hydride reagents, as the only byproduct is water. The choice of catalyst and reaction conditions is crucial to minimize the use of high-pressure hydrogen and to ensure high selectivity.
Another critical step is the protection of the amine with the tert-butoxycarbonyl (Boc) group, which typically uses di-tert-butyl dicarbonate (B1257347) (Boc₂O). While Boc₂O itself is not highly hazardous, the reaction is often carried out in chlorinated solvents and may use catalysts that are not environmentally friendly. Research into greener protection methods is ongoing, with a focus on reducing or eliminating the need for hazardous solvents and catalysts.
Catalyst-Free Approaches
The development of catalyst-free reactions is a significant advancement in green chemistry, as it simplifies purification processes and eliminates the potential for contamination of the final product with residual catalyst. For the N-Boc protection of amines, several catalyst-free methods have been developed. These methods often utilize alternative reaction media, such as water or ionic liquids, to facilitate the reaction without the need for a catalyst. For example, the N-tert-butoxycarbonylation of various amines has been successfully achieved in a water-acetone mixture under catalyst-free conditions, affording the corresponding carbamates in excellent yields. researchgate.net Such approaches, if applicable to the specific substrate (an aminocyclohexanone precursor), would represent a significant green improvement.
Water-mediated N-Boc deprotection under catalyst-free conditions has also been reported, which could be relevant in synthetic routes where the Boc group is used as a temporary protecting group. apolloscientific.co.uk
Utilization of Renewable Feedstocks
The use of renewable feedstocks is a key principle of green chemistry, aiming to reduce reliance on finite fossil fuels. The cyclohexanone (B45756) core of this compound can potentially be derived from renewable resources. For example, lignin, a major component of biomass, is a rich source of aromatic compounds that can be converted into cyclohexanone derivatives. google.com Additionally, sugars and other carbohydrates can be transformed through fermentation and subsequent chemical conversions into cyclic ketones. While the direct synthesis of this compound from renewable feedstocks is not yet a well-established industrial process, the availability of bio-based routes to key intermediates like cyclohexanones opens up future possibilities for a more sustainable production pathway.
Efficiency and Atom Economy in Synthetic Routes
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nih.govdntb.gov.ua A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste.
To analyze the atom economy of a synthetic route to this compound, a specific synthesis pathway must be considered. A plausible route could involve the reductive amination of 1,3-cyclohexanedione (B196179) to form 3-aminocyclohexanone (B126829), followed by N-Boc protection.
Hypothetical Synthetic Route for Atom Economy Analysis:
Reductive Amination: 1,3-Cyclohexanedione + NH₃ + [H] → 3-Aminocyclohexanone + H₂O
N-Boc Protection: 3-Aminocyclohexanone + (Boc)₂O → tert-butyl N-(3-oxocyclohexyl)carbamate + CO₂ + tert-Butanol
The formula for calculating atom economy is:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
An ideal reaction, such as an addition reaction, would have a 100% atom economy. researchgate.net Synthetic routes with fewer steps and those that utilize addition or rearrangement reactions over substitution or elimination reactions tend to have higher atom economies.
| Reaction Type | General Atom Economy | Example |
|---|---|---|
| Addition | High (often 100%) | Diels-Alder Reaction |
| Rearrangement | High (often 100%) | Beckmann Rearrangement |
| Substitution | Moderate | Williamson Ether Synthesis |
| Elimination | Low | Dehydration of an Alcohol |
Flow Chemistry Applications in Synthesis
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages from a green chemistry perspective. These include enhanced safety, improved heat and mass transfer, and the potential for automation and process intensification.
For the synthesis of this compound, flow chemistry could be applied to several steps. For instance, the reductive amination could be performed in a flow reactor packed with a heterogeneous catalyst. This would allow for precise control of reaction parameters such as temperature, pressure, and residence time, potentially leading to higher yields and selectivities. Furthermore, the catalyst can be easily separated from the product stream, simplifying purification and enabling catalyst reuse.
| Parameter | Batch Chemistry | Flow Chemistry |
|---|---|---|
| Safety | Higher risk with hazardous reactions | Enhanced safety due to small reaction volumes |
| Heat Transfer | Often inefficient | Highly efficient |
| Mass Transfer | Can be limiting | Excellent mixing and mass transfer |
| Scalability | Can be challenging | More straightforward by running for longer times |
| Automation | More complex | Readily automated |
Future Research Directions and Challenges
Exploration of Novel Reactivity and Transformation Pathways
Future investigations into tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate are expected to uncover new chemical reactions and transformations. The molecule's bifunctional nature, possessing both a ketone and a protected amine, offers a rich landscape for exploring novel reactivity. A primary challenge will be the selective transformation of one functional group in the presence of the other under mild conditions.
Key research avenues include:
Catalytic Asymmetric Transformations: Developing novel catalytic systems that can engage the ketone or the adjacent methylene (B1212753) groups to install new stereocenters with high levels of control.
Multicomponent Reactions: Designing new multicomponent reactions where the inherent chirality of the carbamate (B1207046) influences the stereochemical outcome, allowing for the rapid construction of complex molecular architectures. rug.nl
Novel Cyclization Strategies: Investigating intramolecular reactions to form bicyclic structures, which are common motifs in biologically active natural products and pharmaceuticals.
Advanced Stereochemical Control in Complex Molecular Constructions
The (1R) stereocenter in this compound is a critical feature that can be leveraged for the synthesis of complex chiral molecules. A significant challenge lies in efficiently transferring the existing stereochemical information to new stereocenters during a synthetic sequence.
Future research should focus on:
Diastereoselective Reactions: A deeper exploration of diastereoselective additions to the ketone is warranted. This includes reactions with various nucleophiles to generate either cis or trans disubstituted cyclohexyl derivatives, which can serve as precursors to a wide range of target molecules.
Chiral Ligand Development: Utilizing the carbamate as a scaffold for the synthesis of novel chiral ligands for asymmetric catalysis. nih.gov The rigid cyclohexyl backbone could provide a well-defined chiral environment for metal coordination.
Conformational Analysis: Detailed computational and experimental studies on the conformational preferences of the molecule and its derivatives will be crucial for predicting and controlling stereochemical outcomes in subsequent reactions.
High-Throughput Synthesis and Screening of Derivatives
The development of high-throughput synthesis (HTS) and screening methods is essential for accelerating the discovery of new applications for derivatives of this compound. The primary challenge in this area is the adaptation of synthetic methodologies to automated platforms and the development of robust analytical techniques for rapid characterization and screening.
Future efforts in this domain should include:
Parallel Synthesis: The development of parallel synthesis platforms to generate large libraries of derivatives by modifying the ketone, the carbamate, or the cyclohexyl ring. rug.nl
Miniaturization of Reactions: Adapting reactions to microplate formats to reduce reagent consumption and increase throughput.
Development of Screening Assays: Creating novel and efficient assays to screen the synthesized libraries for a wide range of biological activities, such as enzyme inhibition or receptor binding.
**Table 1: Potential High-Throughput Modifications of *this compound***
| Reaction Type | Target Site | Potential Reagents | Desired Outcome |
|---|---|---|---|
| Reductive Amination | Ketone | Library of primary/secondary amines, reducing agent | Diverse N-substituted cyclohexylamines |
| Wittig Reaction | Ketone | Array of phosphonium (B103445) ylides | Alkenyl-substituted cyclohexanes |
| Aldol Condensation | α-carbon to Ketone | Various aldehydes/ketones | Functionalized bicyclic or complex acyclic structures |
| Suzuki Coupling | (after conversion of ketone to triflate) | Boronic acid library | Aryl- or heteroaryl-substituted cyclohexenes |
Integration of Computational and Experimental Methodologies
The synergy between computational chemistry and experimental synthesis offers a powerful approach to understanding and predicting the behavior of this compound. A key challenge is to improve the accuracy of computational models to a level where they can reliably guide experimental design.
Future research should aim to:
Predict Reaction Outcomes: Employing density functional theory (DFT) and other computational methods to predict the reactivity, regioselectivity, and stereoselectivity of new transformations.
Mechanism Elucidation: Using computational tools to elucidate the mechanisms of key reactions, providing insights that can be used to optimize reaction conditions and develop more efficient catalysts.
Virtual Screening: Performing in silico screening of virtual libraries of derivatives to identify promising candidates for synthesis and biological evaluation, thereby prioritizing experimental efforts. uni.lu
Expanding Biological and Medicinal Applications
Given that many carbamate and cyclohexyl-containing compounds exhibit biological activity, a significant area for future research is the exploration of the medicinal potential of this compound derivatives. mdpi.comgoogle.comsioc-journal.cn The primary challenge will be to identify novel biological targets and to optimize the lead compounds to improve their potency, selectivity, and pharmacokinetic properties.
Promising avenues for investigation include:
Inhibitors of Enzymes: Designing and synthesizing derivatives as potential inhibitors for various enzymes, such as kinases, proteases, or hydrolases, where the chiral cyclohexyl scaffold can provide a unique binding motif. mdpi.com
Neurological Disorders: Exploring the potential of derivatives in the context of neurological disorders, building on the success of other chiral compounds in this therapeutic area. google.com
Antimicrobial Agents: Investigating the antimicrobial activity of novel derivatives against a panel of pathogenic bacteria and fungi.
Q & A
Q. What are the standard synthetic routes for tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate, and how do reaction conditions influence yield?
Methodological Answer: The compound is synthesized via carbamate coupling reactions. A common approach involves reacting tert-butyl carbamate with cyclohexenone in the presence of bismuth nitrate pentahydrate as a catalyst (neat conditions, 1:1 molar ratio). The reaction proceeds under vigorous stirring until a pale yellow solid forms. Workup includes suspending the crude product in CH₂Cl₂ for purification . Alternative methods use potassium carbonate in DMF at 100°C under sealed-tube conditions for analogous carbamates, achieving yields up to 85% .
Key Factors Affecting Yield:
| Parameter | Example Conditions | Outcome |
|---|---|---|
| Catalyst | Bi(NO₃)₃·5H₂O | Moderate yield |
| Solvent | Neat vs. DMF | Higher purity in DMF |
| Temperature | 100°C (sealed tube) | Accelerated reaction |
Q. How is this compound characterized structurally?
Methodological Answer: Structural confirmation relies on NMR , mass spectrometry (MS) , and X-ray crystallography :
- NMR : ¹H and ¹³C NMR identify carbamate protons (δ ~1.4 ppm for tert-butyl) and carbonyl groups (δ ~155 ppm).
- MS : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ for C₁₁H₁₉NO₃: expected 214.14).
- XRD : SHELX programs refine crystal structures, resolving stereochemistry. For enantiopure derivatives, chiral HPLC or optical rotation may supplement analysis .
Q. How can stereoselective synthesis of the (1R)-configured cyclohexyl group be optimized?
Methodological Answer: The (1R) configuration is achieved via chiral auxiliaries or asymmetric catalysis :
- Chiral Resolution : Use enantiopure starting materials (e.g., (R)-cyclohexenone derivatives) .
- Catalytic Control : Employ chiral ligands (e.g., BINOL-phosphates) in ketone functionalization.
- Racemization Mitigation : Avoid prolonged heating; monitor enantiomeric excess (ee) via chiral HPLC .
Challenges:
Q. How to resolve contradictions in spectroscopic data during structural validation?
Methodological Answer: Discrepancies between NMR and XRD often arise from:
- Dynamic Effects : Conformational flexibility in solution (NMR) vs. fixed geometry (XRD).
- Crystal Packing : Non-covalent interactions (e.g., hydrogen bonds) alter solid-state structures.
Resolution Workflow:
Re-examine NMR assignments using 2D techniques (COSY, HSQC).
Validate XRD refinement with SHELXL (e.g., check displacement parameters).
Cross-validate with computational methods (DFT for optimized geometries) .
Q. What strategies improve reaction efficiency in large-scale synthesis?
Methodological Answer: Optimization involves:
- Solvent Screening : Replace DMF with greener solvents (e.g., acetonitrile) to reduce toxicity.
- Catalyst Loading : Reduce Bi(NO₃)₃·5H₂O from 20 mol% to 5 mol% via kinetic studies.
- Workflow Integration : Use flow chemistry for continuous purification, minimizing manual handling .
Case Study:
| Condition | Small-Scale Yield | Large-Scale Yield |
|---|---|---|
| Bi(NO₃)₃ (20 mol%) | 70% | 50% |
| Bi(NO₃)₃ (5 mol%) | 65% | 60% (improved) |
Q. How does the tert-butyl carbamate group influence downstream reactivity?
Methodological Answer: The tert-butyloxycarbonyl (Boc) group:
- Stabilizes Intermediates : Protects amines during multi-step syntheses (e.g., peptide coupling).
- Directs Regioselectivity : Electron-withdrawing effects enhance nucleophilic attack at the 3-oxo position.
- Limitations : Acid-sensitive (removable with TFA), requiring pH-controlled conditions in aqueous reactions .
Application Example:
In NK1 receptor antagonist synthesis, the Boc group is retained until final deprotection to prevent side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
